

## Physical and chemical properties of CFL-137

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to CFL-137: A Potent Inhibitor of KRasG12C

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **CFL-137**, a compound identified as a potent and selective inhibitor of the KRasG12C mutation. **CFL-137**, chemically known as 2-Hydroxy-1-naphthaldehyde, has demonstrated significant anti-proliferative activity in preclinical models, making it a compound of interest for researchers, scientists, and professionals in the field of drug development.

## **Physicochemical Properties**

**CFL-137** is a solid, crystalline compound with the following properties:

| Value                      | Reference                                                                                                 |
|----------------------------|-----------------------------------------------------------------------------------------------------------|
| 2-Hydroxy-1-naphthaldehyde | [1][2][3]                                                                                                 |
| C11H8O2                    | [1][2]                                                                                                    |
| 172.18 g/mol               |                                                                                                           |
| 79-80 °C                   | _                                                                                                         |
| 163-166 °C at 8 mmHg       | _                                                                                                         |
| Slightly colored solid     | _                                                                                                         |
| Soluble in ethanol         | _                                                                                                         |
|                            | 2-Hydroxy-1-naphthaldehyde  C11H8O2  172.18 g/mol  79-80 °C  163-166 °C at 8 mmHg  Slightly colored solid |



## **Biological Activity**

**CFL-137** is a covalent inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer. By binding to this mutant, **CFL-137** locks the KRas protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

## In Vitro Anti-proliferative Activity

**CFL-137** has been shown to inhibit the proliferation of various cancer cell lines harboring the KRasG12C mutation. The half-maximal inhibitory concentration (IC<sub>50</sub>) values from a 72-hour cell viability assay are summarized below:

| Cell Line  | Cancer Type               | KRas Mutation | IC50 (μM) |  |
|------------|---------------------------|---------------|-----------|--|
| H1792      | Lung                      | G12C          | 11.4      |  |
| H358       | Lung                      | G12C          | 12.3      |  |
| SW1573     | Lung G12C                 |               | 24.2      |  |
| MiaPaca2   | Pancreatic                | G12C          | 24.5      |  |
| PANC-1     | Pancreatic                | ncreatic G12D |           |  |
| SW480      | Colon                     | G12V          | 44.5      |  |
| A549       | Lung                      | G12S          | 43.3      |  |
| BxPC3      | Pancreatic                | WT            | 46.9      |  |
| LCLC-103H  | Lung                      | WT            | 32.4      |  |
| HCA-7      | Colon                     | WT            | 26.2      |  |
| MRC-5      | Normal Lung<br>Fibroblast | WT            | 25.0      |  |
| HUVEC-TERT | Normal Endothelial        | WT            | 10.8      |  |
| CCD-986Sk  | Normal Skin<br>Fibroblast | WT            | 66.2      |  |



Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

## **In Vivo Efficacy**

In a subcutaneous xenograft mouse model using the H1792 human lung cancer cell line (KRasG12C mutant), intraperitoneal administration of **CFL-137** resulted in a significant reduction in tumor growth.

| Animal Model            | Cell Line           | Treatment      | Dosage                         | Result                                  |
|-------------------------|---------------------|----------------|--------------------------------|-----------------------------------------|
| NOD/SCID<br>female mice | H1792<br>(KRasG12C) | CFL-137 (i.p.) | 5 mg/kg, 15<br>mg/kg, 30 mg/kg | Dose-dependent tumor growth inhibition. |

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

# Experimental Protocols Synthesis of CFL-137 (2-Hydroxy-1-naphthaldehyde)

This protocol is adapted from a standard organic synthesis procedure.

#### Materials:

- β-naphthol
- 95% Ethanol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl<sub>3</sub>)
- Hydrochloric acid (HCl, sp. gr. 1.18)
- Deionized water

#### Equipment:

• 2-L three-necked round-bottom flask



- · Reflux condenser
- Mercury-sealed stirrer
- Dropping funnel
- Steam bath
- Distillation apparatus
- Separatory funnel

#### Procedure:

- In the three-necked flask, dissolve 100 g (0.69 mole) of β-naphthol in 300 g of 95% ethanol.
- With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.
- Heat the resulting solution to 70–80 °C on a steam bath.
- Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be controlled to maintain gentle refluxing.
- After the chloroform addition is complete, continue stirring for 1 hour.
- Remove the ethanol and excess chloroform by distillation using a steam bath.
- Acidify the residue with hydrochloric acid, with vigorous stirring, until the solution is acidic to Congo red paper.
- An oil will separate. Add sufficient water to dissolve any precipitated salt, then separate the
  oil.
- Wash the oil several times with hot water.
- Purify the crude product by vacuum distillation to obtain a slightly colored distillate (boiling at 163–166 °C at 8 mmHg) which solidifies upon cooling.
- Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.



### In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol for determining the IC<sub>50</sub> values of **CFL-137** against cancer cell lines.

#### Materials:

- KRasG12C mutant and wild-type cancer cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- CFL-137 stock solution (in DMSO)
- 96-well plates
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **CFL-137** in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.5%.
- Remove the medium from the wells and add 100  $\mu$ L of the **CFL-137** dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37 °C.



- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

# Signaling Pathway and Experimental Workflow KRasG12C Signaling Pathway Inhibition by CFL-137

The diagram below illustrates the mechanism of action of **CFL-137**. In cancer cells with the KRasG12C mutation, the KRas protein is constitutively active, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. **CFL-137** covalently binds to the mutant cysteine in KRasG12C, locking it in an inactive state and thereby inhibiting these downstream signals.





Click to download full resolution via product page

CFL-137 inhibits the KRasG12C signaling pathway.

## **Experimental Workflow for Preclinical Evaluation**



The following diagram outlines the typical workflow for the preclinical evaluation of a KRasG12C inhibitor like **CFL-137**, from initial synthesis to in vivo efficacy studies.









Click to download full resolution via product page

Preclinical evaluation workflow for CFL-137.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis -Lookchem [lookchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of CFL-137].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042665#physical-and-chemical-properties-of-cfl-137]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com